- Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step, United States, , ,
Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
كاس عدد:951163-61-4
وسط:C11H22N2O2
ميغاواط:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
- tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
- (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
- I12-0525
- PS-J-131
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
- CNALVHVMBXLLIY-IUCAKERBSA-N
- MFCD11112079
- tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
- PS-15400
- SCHEMBL1552784
- (3S,5S)-(3-Boc-amino)-5-methylpiperidine
- AC-24389
- Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- AKOS015897943
- TQP0856
- BNB16361
- trans-3-(Boc-amino)-5-methylpiperidine
- (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- EN300-7098612
- tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
- tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
- AKOS015840244
- 1405128-25-7
- 951163-61-4
- DTXSID50647207
- P13429
- CS-0091706
-
- MDL: MFCD11112079
- نواة داخلي: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
- مفتاح Inchi: CNALVHVMBXLLIY-IUCAKERBSA-N
- ابتسامات: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 214.16800
- النظائر كتلة واحدة: 214.168127949g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 3
- تعقيدات: 223
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.5
- طوبولوجي سطح القطب: 50.4Ų
الخصائص التجريبية
- كثيف: 1.00
- نقطة الغليان: 313 ºC
- نقطة الوميض: 143 ºC
- بسا: 50.36000
- لوغب: 2.22880
- ضغط البخار: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate بيانات الجمارك
- رمز النظام المنسق:2933399090
- بيانات الجمارك:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| abcr | AB534140-1 g |
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; . |
951163-61-4 | 95% | 1g |
€753.60 | 2023-04-14 | |
| TRC | B807708-2.5mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B807708-25mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 25mg |
$ 1568.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | SD0011-5g |
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1250 | 2023-09-07 | |
| Alichem | A129008650-1g |
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 95% | 1g |
$502.95 | 2023-08-31 | |
| Chemenu | CM181492-1g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 1g |
$502 | 2023-01-09 | |
| Chemenu | CM181492-5g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 5g |
$1505 | 2023-01-09 | |
| eNovation Chemicals LLC | D633757-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
$515 | 2024-05-23 | |
| eNovation Chemicals LLC | D633757-5G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1555 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07595-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
¥ 2,758.00 | 2023-04-12 |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
المراجع
- Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
المراجع
- Treatment of antibiotic-resistant bacteria infection, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
المراجع
- Process for preparation of quinolone intermediates, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
المراجع
- Process for preparation of quinolinone derivatives, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, United States, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
المراجع
- Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
المراجع
- Stereoselective synthesis of piperidine derivatives, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, 1 atm, rt
المراجع
- Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Acetone , Oxalic acid ; rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
المراجع
- Preparation method of 3-substituted-5-aminopiperidine with protecting group, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
المراجع
- Antibacterial quinolone for Pneumonia treatment, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 s, rt → 45 °C
المراجع
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
المراجع
- Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C; 45 °C → rt
المراجع
- Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, 45 °C
المراجع
- A hydride reduction process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C
المراجع
- A coupling process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials
- tert-butyl (3S,5S)-1-benzyl-5-methylpiperidin-3-ylcarbamate
- tert-butyl((1S,3S)-1,3-dicyanobutyl)carbamate
- Tert-Butyl (5-Methylpiperidin-3-Yl)Carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-1-(hydroxymethyl)-5-methyl-3-piperidinyl]carbamate
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
رقم الطلب:A858190
حالة المخزون:in Stock
كمية:250mg/1g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:11
الأسعار ($):180.0/453.0/1613.0
بريد إلكتروني:sales@amadischem.com
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate الوثائق ذات الصلة
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate) منتجات ذات صلة
- 250275-21-9(Carbamic acid,[(3S,4S)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-22-0(Carbamic acid,[(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI))
- 250275-23-1(tert-butyl N-[trans-4-methyl-3-piperidyl]carbamate)
- 488728-06-9(tert-butyl N-[(3S,4S)-4-ethyl-3-piperidyl]carbamate)
- 488728-05-8(tert-butyl N-[(3S,4R)-4-ethyl-3-piperidyl]carbamate)
- 454709-84-3(tert-butyl N-(4-methylpiperidin-3-yl)carbamate)
- 1203651-07-3(tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate)
- 1270019-92-5(tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate)
- 250275-20-8(tert-butyl N-[cis-4-methylpiperidin-3-yl]carbamate)
- 169750-96-3(tert-butyl n-(3-methylpiperidin-3-yl)carbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
نقاء:99%/99%/99%
كمية:250mg/1g/5g
الأسعار ($):180.0/453.0/1613.0